molecular formula C12H8BrF2NO B1328464 5-Bromo-2-(2,4-difluorophenoxy)aniline CAS No. 946786-95-4

5-Bromo-2-(2,4-difluorophenoxy)aniline

Cat. No. B1328464
CAS RN: 946786-95-4
M. Wt: 300.1 g/mol
InChI Key: PVVVFOBRPYJBNM-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4-difluorophenoxy)aniline is a biochemical compound with the molecular formula C12H8BrF2NO and a molecular weight of 300.10 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CC(=C(C=C1F)F)OC2=C(C=C(C=C2)Br)N . This indicates that the molecule consists of a bromine atom (Br) attached to a benzene ring, which is also attached to an aniline group (NH2) and a difluorophenoxy group (C6H3F2O) .

Scientific Research Applications

Synthesis and Optical Properties

  • A study by Zhou Yi-feng (2010) discusses the synthesis of a novel compound related to 5-Bromo-2-(2,4-difluorophenoxy)aniline, focusing on its structural characterization and optical properties. This research is significant for understanding the optical behaviors of such compounds in potential applications like photonics or molecular electronics (Zhou Yi-feng, 2010).

Chemical Synthesis and Reactions

  • A study by A. M. Churakov et al. (1994) examines the bromination process of similar aniline derivatives, providing insights into the chemical reactivity and potential applications in synthetic chemistry (Churakov et al., 1994).
  • Tahmineh Bazazan et al. (2013) explore the synthesis of a novel fused tricyclic heterocycle using derivatives related to this compound. This research contributes to the field of heterocyclic chemistry, which is pivotal in the development of pharmaceuticals and agrochemicals (Bazazan et al., 2013).

Photocatalysis and Fluoroalkylation

  • Jingjing Kong et al. (2017) detail a photocatalysis method for the fluoroalkylation of anilines, which may include compounds like this compound. This research is significant for the development of novel synthetic routes in organic chemistry (Kong et al., 2017).

Material Science and Polymer Chemistry

  • P. Johncock and G. Tudgey (1983) investigate the water resistance of epoxy systems using aniline derivatives. Their research has implications for the development of materials with improved durability and resistance to environmental factors (Johncock & Tudgey, 1983).

Analytical Applications

  • D. Horiguchi et al. (1983) discuss the use of pyridylazoaniline reagents, which can be derived from compounds like this compound, in the spectrophotometric determination of metals. This is particularly relevant for applications in environmental monitoring and analytical chemistry (Horiguchi et al., 1983).

Safety and Hazards

5-Bromo-2-(2,4-difluorophenoxy)aniline is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in the web search results.

properties

IUPAC Name

5-bromo-2-(2,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO/c13-7-1-3-12(10(16)5-7)17-11-4-2-8(14)6-9(11)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVVFOBRPYJBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264550
Record name 5-Bromo-2-(2,4-difluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946786-95-4
Record name 5-Bromo-2-(2,4-difluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946786-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2,4-difluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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